2-Chlorothioxanthone

Beschreibung

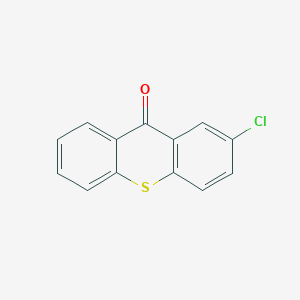

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chlorothioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDADJXRUCOCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861667 | |

| Record name | 9H-Thioxanthen-9-one, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-39-5 | |

| Record name | 2-Chlorothioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorothioxanthen-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Thioxanthen-9-one, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Thioxanthen-9-one, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorothioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROTHIOXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGS87T004B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Photophysical and Photochemical Reaction Mechanisms of 2 Chlorothioxanthone

Radical Generation Mechanisms Initiated by 2-Chlorothioxanthone

Photoinduced Hydrogen Atom Transfer (HAT) Pathways of this compound

The photoinduced hydrogen atom transfer (HAT) pathways are fundamental to the photochemical reactivity of this compound. While specific, detailed mechanisms solely for this compound's HAT pathways were not exhaustively detailed in the provided search results, thioxanthones, as a class of compounds, are well-established for their propensity to undergo HAT reactions. The high triplet energy and extended triplet lifetime characteristic of this compound render it particularly effective in initiating photochemical processes, which frequently involve the abstraction of hydrogen atoms from suitable donor molecules.

Sensitized Singlet Oxygen Generation by this compound

This compound is recognized for its ability to sensitize the production of singlet oxygen, a highly reactive form of molecular oxygen. This process constitutes a significant pathway contributing to its photosensitizing capabilities.

Mechanism of Molecular Oxygen Excitation by this compound

The mechanism by which this compound excites molecular oxygen involves an energy transfer process. Following the absorption of light, this compound is promoted to its excited singlet state (S₁). From this state, it undergoes efficient intersystem crossing (ISC) to populate its long-lived triplet state (T₁). nih.gov This excited triplet state then interacts with ground-state triplet molecular oxygen (³O₂), transferring its excitation energy to oxygen. This energy transfer results in the conversion of ground-state oxygen to its excited singlet state (¹O₂), commonly referred to as singlet oxygen. The high triplet energy and prolonged triplet lifetime of this compound are key factors that make it an effective photosensitizer for singlet oxygen generation.

Quenching Dynamics of this compound Triplet States by Oxygen

The quenching dynamics of this compound triplet states by oxygen are a critical determinant of its photosensitization efficiency. The triplet quantum yield (ΦT) of this compound is notably high, but its value can be substantially diminished in the presence of oxygen, which acts as an efficient quencher of triplet states. To ensure accurate measurement of triplet quantum yields in experimental studies, it is imperative to meticulously control oxygen levels, typically by purging the solutions with an inert gas such as nitrogen to minimize the quenching effect.

Solvent Effects on the Photoreactivity of this compound

The nature of the solvent environment exerts a profound influence on the photophysical and photochemical properties of this compound.

Influence of Solvent Polarity and Hydroxylicity on this compound Photophysics

The photophysical characteristics of this compound, including its absorption coefficients, triplet quantum yields, and fluorescence behavior, exhibit a strong dependence on the polarity and hydroxylicity of the solvent. nih.govnih.govresearchgate.net

Absorption Coefficients: this compound demonstrates higher absorption coefficients in the visible region (400–420 nm) when dissolved in more polar solvents. nih.govnih.govresearchgate.net

Triplet Quantum Yields (ΦT): The triplet quantum yield of this compound is observed to decrease as solvent polarity increases. For instance, a triplet quantum yield of 0.91 is reported in acetonitrile (B52724), which significantly drops to 0.25 in a 1:1 acetonitrile/water mixture. This indicates that polar and hydroxylic solvents can reduce the efficiency with which the triplet state is formed. nih.gov

Fluorescence Behavior: Conversely, the fluorescence quantum yield (ΦF) of this compound increases with increasing solvent polarity. An extrapolated value of 0.51 for ΦF has been reported in water. This behavior contrasts with that of the parent compound, thioxanthone (TX), where the fluorescence quantum yield remains low (<0.3) even in polar solvents due to the dominance of competing non-radiative decay pathways. The energy levels of the excited singlet (S₁) and triplet (T₁) states of this compound are directly affected by solvent polarity. In highly polar and hydroxylic solvents, the T₂(³nπ) state can be positioned at a higher energy level than the S₁(¹ππ) state. This energetic ordering can lead to a slower intersystem crossing rate, consequently resulting in a higher fluorescence quantum yield. nih.gov

The following table summarizes the observed influence of solvent polarity and hydroxylicity on key photophysical parameters of this compound:

| Photophysical Property | Solvent Polarity/Hydroxylicity | Observed Effect |

| Absorption Coefficients | Increasing Polarity | Increases (particularly in the 400-420 nm range) nih.govnih.govresearchgate.net |

| Triplet Quantum Yield (ΦT) | Increasing Polarity | Decreases (e.g., 0.91 in MeCN vs. 0.25 in MeCN:H₂O 1:1) |

| Fluorescence Quantum Yield (ΦF) | Increasing Polarity | Increases (e.g., up to 0.51 in water, extrapolated) |

| Intersystem Crossing Rate | Strongly Polar/Hydroxylic | Slower (due to T₂(³nπ) being higher in energy than S₁(¹ππ)) nih.gov |

Table 1: Influence of Solvent Polarity/Hydroxylicity on this compound Photophysics

Hydrogen-Bonding Interactions with this compound Excited States

Hydrogen-bonding interactions play a critical role in modulating the excited-state properties and photochemical reactivity of this compound, particularly in protic solvents.

Influence on Triplet State Quenching: The observed decrease in the triplet quantum yield (ΦT) of CTX in hydroxylic solvents is directly attributed to hydrogen-bonding interactions. These interactions facilitate the quenching of triplet states, often through a proton transfer mechanism. nih.gov Specifically, the quantum yield of the ³CTX* state diminishes with increasing water content in solvent mixtures, owing to water's enhanced ability to form hydrogen bonds with the carbonyl group of CTX. nih.gov This quenching mechanism is also observed in halogenated tricyclic antidepressants, where the rate of triplet state quenching by proton transfer correlates with their phototoxicity. nih.gov

Exciplex Formation and Solvent Effects: The formation of an exciplex—an excited-state complex—between protic solvents and both the singlet (¹CTX) and triplet (³CTX) excited states of CTX contributes to the observed solvent-dependent photophysical behavior. researchgate.net The C=O bond length in carbonyl compounds like CTX is highly sensitive to solvent polarity, and specific interactions, such as hydrogen bonding, significantly influence the structure of the lowest triplet state. grafiati.com

Impact on Singlet Excited States: Hydrogen bond strengthening can occur in the singlet ππ* excited state. As solvent polarity increases, the two lowest singlet excited states of certain chromophores may undergo different hydrogen-bonding mechanisms, leading to a reduction in their energy gap. grafiati.com While intermolecular hydrogen bonding can affect the electronic transition energies of excited states, for some systems, intermolecular H-bonds in excited states are found to be weaker than those in their corresponding ground states. mdpi.com

Table 2: Photophysical Properties of this compound (CTX) in Acetonitrile/Water Mixtures researchgate.net

| MeCN:Water Ratio | Absorption Maxima (λmax, nm) [log ε] | Emission Maxima (λmax, nm) | Singlet Energy (Es, kcal/mol) | Stokes Shift (cm⁻¹ x 10⁻⁴) |

| 1:0 (MeCN) | 259 [4.6], 292 [3.7], 305 [3.7], 386 [3.8] | 415 | 71.5 | 1.8 |

| 4:1 | 258 [4.6], 290 [3.6], 303 [3.6], 385 [3.7] | 431 | 69.9 | 2.8 |

| 2:1 | 260 [4.7], 293 [3.7], 305 [3.6], 389 [3.8] | 433 | 69.6 | 2.6 |

| 1:1 | 261 [4.5], 294 [3.6], 305 [3.5], 388 [3.7] | 438 | 69.4 | 2.9 |

| 1:1 (D₂O) | 261 [4.8], 293 [3.9], 305 [3.8], 389 [4.0] | 436 | 69.4 | 2.8 |

Advanced Spectroscopic and Computational Methodologies in 2 Chlorothioxanthone Research

Time-Resolved Spectroscopic Probes for 2-Chlorothioxanthone Dynamics

Time-resolved spectroscopic techniques are indispensable for studying transient species and ultrafast processes, offering real-time insights into the dynamic behavior of molecules like this compound in their excited states.

Laser Flash Photolysis for Transient Absorption of this compound Excited States

Laser flash photolysis (LFP) is a powerful technique employed to generate and characterize transient excited states of molecules. For this compound (CTX), studies utilizing 355 nm laser excitation of deoxygenated acetonitrile (B52724) solutions have revealed the formation of its triplet excited state, designated as ³CTX. The transient absorption spectrum of ³CTX exhibits characteristic absorption bands at approximately 310 nm and 630 nm, accompanied by a depletion region spanning 350-400 nm fishersci.cafishersci.comuni.lu.

The properties of this triplet excited state are notably influenced by the solvent environment. The triplet absorption maximum of CTX has been observed to shift towards shorter wavelengths with increasing solvent polarity fishersci.ca. The decay of the triplet state typically follows first-order kinetics, with the lifetime being dependent on the solvent composition fishersci.cauni.lu. Research indicates that the slow rise time of the triplet (T₁) state is equivalent to the decay time of the singlet (S₁) state, a process that is also highly solvent-dependent fishersci.ca. This suggests complex pathways for the population of the T₁ state, potentially involving both direct S₂→T₁ and indirect S₁→T₂→T₁ processes fishersci.ca. Furthermore, CTX has been shown to possess higher absorption coefficients in the visible region (400-420 nm) and higher triplet quantum yields compared to its parent compound, Thioxanthone (TX), with both properties exhibiting strong dependence on solvent polarity and hydroxylicity fishersci.com.

Table 1: Key Transient Absorption Characteristics of ³CTX in Acetonitrile*

| Characteristic | Wavelength (nm) | Notes | Source |

| Absorption Maximum (Band 1) | 310 | Observed upon 355 nm laser excitation | fishersci.cafishersci.comuni.lu |

| Absorption Maximum (Band 2) | 630 | Observed upon 355 nm laser excitation | fishersci.cafishersci.comuni.lu |

| Depletion Region | 350-400 | Indicates ground state depletion | fishersci.cafishersci.comuni.lu |

| Decay Kinetics | First-order | Solvent-dependent lifetime | fishersci.cauni.lu |

| Solvent Effect | Blue shift | Triplet absorption max shifts with polarity | fishersci.ca |

Time-Resolved Absorption Spectroscopy of this compound

Time-resolved absorption spectroscopy, a variant of the pump-probe methodology, allows for the real-time resolution of dynamic processes by monitoring changes in a sample's absorption spectrum following excitation fishersci.com. This technique is particularly valuable for studying the excited-state dynamics of this compound.

In the context of CTX, time-resolved absorption spectroscopy has been utilized to investigate solvent-induced changes in the polarity of its triplet excited state wikipedia.org. The transient absorption spectra observed are consistent with those characterized by laser flash photolysis, displaying the characteristic bands at 310 nm and 630 nm, and a depletion in the 350-400 nm range in acetonitrile solutions fishersci.cafishersci.comuni.lu. These spectral features serve as fingerprints for the triplet excited state, enabling researchers to track its formation, evolution, and decay kinetics under various environmental conditions.

Time-Resolved Resonance Raman Spectroscopy for Structural Dynamics of this compound Excited States

Time-resolved resonance Raman (TR³) spectroscopy is a powerful vibrational spectroscopic technique that provides detailed structural information about short-lived reactive intermediates, including electronically excited states labsolu.ca. Unlike absorption or emission spectroscopy, TR³ offers "molecular fingerprint" snapshots, allowing for the direct elucidation of structural changes that occur upon excitation.

For this compound (CTX), TR³ spectroscopy has been instrumental in understanding the structure of its lowest triplet excited state labsolu.ca. Studies have shown that chlorine substitution significantly influences the reactivity of the triplet state labsolu.ca. The experimental findings from TR³ investigations are often corroborated with computational results obtained from density functional theory (DFT), providing a comprehensive picture of the excited-state structure labsolu.ca. Furthermore, TR³ spectroscopy has been employed to investigate subtle solvent-induced structural changes in the lowest excited triplet state of thioxanthone derivatives, highlighting the interplay between molecular structure and environment in determining excited-state properties wikipedia.org.

Quantum Chemical and Computational Approaches for this compound

Quantum chemical and computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are essential tools for complementing experimental spectroscopic studies of this compound. These approaches provide theoretical insights into the electronic structure, excited state energies, and molecular orbitals, which are critical for a complete understanding of its photophysical behavior.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for this compound Electronic Structure

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for ground-state electronic structure calculations due to its favorable balance of computational cost and accuracy. Time-Dependent DFT (TD-DFT), an extension of DFT, is widely used for studying excited states and calculating vertical excitation energies.

In the context of this compound (CTX), DFT calculations have been performed to determine the relative energies of its ground and singlet excited states fishersci.com. These computational results are crucial for corroborating experimental findings, such as those obtained from time-resolved resonance Raman (TR³) studies, providing a theoretical basis for observed structural and electronic properties labsolu.ca. DFT has also been applied for the vibrational and electronic analysis of CTX, aiding in the interpretation of spectroscopic data. For instance, geometry pre-optimizations are often performed using semiempirical methods like PM3 before more rigorous DFT calculations fishersci.com. TD-DFT is also utilized to simulate UV-Vis absorption spectra, allowing for a direct comparison with experimental absorption profiles.

A key aspect of electronic structure analysis involves examining frontier molecular orbitals (FMOs). For CTX, the HOMO-LUMO energy gap has been computationally determined to be 0.1427 eV. This energy gap is a significant indicator of a molecule's reactivity and its potential as a photosensitizer, helping to predict suitable reaction sites in conjugated systems.

Table 2: Computational Parameters and Findings for this compound

| Parameter | Value/Methodology | Notes | Source |

| Geometry Pre-optimization | PM3 semiempirical method | Used before DFT calculations | fishersci.com |

| HOMO-LUMO Energy Gap | 0.1427 eV | Calculated for CTX, indicative of reactivity | |

| UV-Vis Spectra Simulation | TD-DFT | Used to predict absorption profiles | |

| Corroboration | DFT used to corroborate TR³ experimental findings | Provides theoretical support for excited-state structure analysis | labsolu.ca |

Theoretical Determination of Excited State Energies and Molecular Orbitals for this compound

Theoretical methodologies, primarily rooted in quantum chemical calculations such as DFT and TD-DFT, are employed to determine the energies of excited states and to visualize molecular orbitals. Molecular orbital theory posits that molecular orbitals are formed by combining atomic orbitals, leading to distinct energy values for the ground and various excited states.

While specific theoretical excited state energies for this compound (CTX) are computationally derived and used to interpret its photophysical behavior, reported values for related compounds like Thioxanthone (TX) provide a useful reference for the type of data obtained. For Thioxanthone, quantum theoretical calculations have predicted singlet (S) and triplet (T) excited state energies as follows: S₁ = 78.2 kcal/mol, S₂ = 80.0 kcal/mol, T₁ = 74.0 kcal/mol, and T₂ = 78.9 kcal/mol fishersci.ca. Experimental values for the first excited states of TX (S₁ = 71.4 kcal/mol, T₁ = 64.5 kcal/mol) show a fair correlation with these theoretical predictions fishersci.ca. These calculations help in understanding the nature of the excited states (e.g., nπ* or ππ*) and their relative energetic ordering, which significantly influences the photophysical deactivation pathways, such as intersystem crossing rates and fluorescence quantum yields fishersci.ca. For CTX, computational studies are specifically applied to analyze its electronic structure and vibrational properties, with the HOMO-LUMO gap being a direct output of such analyses.

Simulation of Vibrational Spectra and Spectral Assignments for this compound

The investigation of this compound's vibrational properties has been significantly advanced through the synergistic application of experimental Fourier-transform infrared (FT-IR) spectroscopy and theoretical computational methods. Experimental FT-IR spectra of CTX in the solid phase have been recorded across the 4000-400 cm⁻¹ region. nih.govwikipedia.orgfishersci.be Complementing these experimental observations, theoretical infrared (IR) and Raman spectra have been meticulously calculated using quantum mechanics-based approaches. nih.govwikipedia.orgfishersci.be

Density Functional Theory (DFT) has been a cornerstone in these computational studies, particularly employing the B3LYP functional with various basis sets, including 3-21G+, 6-31G+, 6-311G+, and 6-311G++. nih.govwikipedia.orgfishersci.be These calculations enable the prediction of vibrational frequencies and intensities, which are then compared with experimental data to validate the theoretical models. A crucial aspect of this research involves the assignment of each vibrational frequency, which is systematically performed based on Potential Energy Distribution (PED). nih.govwikipedia.orgfishersci.be Tools such as the VEDA 4.0 program and the GaussView 05 graphical interface are utilized for PED calculations and visualization of vibrational modes, respectively. nih.gov

The vibrational analysis has provided valuable insights into the molecular dynamics of CTX, confirming the roles of differently acting ring modes, steric repulsion, conjugation, and back-donation within the molecule. nih.gov The strong correlation observed between the computed and experimental vibrational spectra underscores the reliability of DFT methods in accurately describing the ground-state vibrational characteristics of this compound. nih.govwikipedia.orgfishersci.be

A typical comparison between theoretical and experimental vibrational frequencies for this compound would involve tabulating observed FT-IR bands against calculated DFT frequencies and their corresponding PED assignments. While specific numerical data for such a table were not provided in the search results, the methodology consistently demonstrates good agreement, allowing for reliable spectral interpretation.

Application of Microsolvation Models to this compound Excited States

Understanding the behavior of this compound in different solvent environments, particularly its excited states, is critical for its applications. Computational methodologies, including continuum and microsolvation models, have been extensively applied to shed light on these solvent effects. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to model the singlet (S₁) and triplet (T₁) excited states of CTX. nih.govscribd.com

For bulk solvent effects, Polarizable Continuum Models (PCM) are commonly incorporated into DFT calculations. nih.govscribd.comfishersci.ca These models treat the solvent as a continuous dielectric medium, allowing for the calculation of relative energies for ground and excited states in various solvents such as acetonitrile and water. scribd.comfishersci.ca Studies have shown that the S₁-state of CTX is highly polar, with DFT calculations predicting a significant change in dipole moment, approximately 2.0 D, between the ground and S₁-state. scribd.com

The photophysical properties of CTX are markedly influenced by solvent polarity and hydroxylicity. For instance, the absorption spectrum of CTX in acetonitrile exhibits maxima at 259, 292, 305, and 386 nm. scribd.com The band at 386 nm is attributed to a combination of n→π* and π→π* transitions involving both chlorine and sulfur atoms. scribd.com A notable finding is the decrease in triplet quantum yields (ΦT) with increasing solvent polarity. For example, the ΦT value for CTX is 0.91 in acetonitrile but drops to 0.25 in a 1:1 acetonitrile/water mixture. scribd.com This reduction is often attributed to hydrogen-bonding interactions in hydroxylic solvents, which can quench triplet states via proton transfer. nih.gov

Beyond continuum models, explicit microsolvation models offer a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding. While direct applications of explicit microsolvation models specifically for this compound's excited states are less detailed in the provided snippets, studies on structurally similar compounds like thioxanthone (TX) demonstrate the utility of these models. For thioxanthone, microsolvation in protic solvents (e.g., methanol, 2,2,2-trifluoroethanol) combined with a conductor-like screening model revealed that the vertical excitation spectrum is dependent on the number of specific hydrogen bonds formed between the chromophore and solvent molecules. fishersci.befishersci.nl The formation of additional hydrogen bonds can increase the energy gap between πHπL* and nOπL* states. fishersci.be This approach allows for the investigation of how individual solvent molecules influence the electronic structure and energy levels of excited states, providing insights into phenomena like solvent-induced shifts in energy gaps and excited-state deactivation pathways. fishersci.befishersci.ie

The following table illustrates the impact of solvent polarity on the triplet quantum yield of this compound:

| Solvent System | Triplet Quantum Yield (ΦT) scribd.com |

| Acetonitrile (MeCN) | 0.91 |

| MeCN/Water (1:1) | 0.25 |

These computational and spectroscopic investigations collectively provide a robust framework for understanding the complex photophysics of this compound, paving the way for its optimized application in various fields.

Mechanistic Aspects of Photopolymerization Initiated by 2 Chlorothioxanthone

2-Chlorothioxanthone as a Photoinitiator in Free Radical Polymerization

In free radical polymerization, this compound functions primarily as a Type II photoinitiator. researchgate.netpolymerinnovationblog.com This classification is based on its mechanism of generating the initial free radicals required to start the polymerization chain reaction. Unlike Type I initiators that undergo direct fragmentation upon irradiation, Type II initiators require a second molecule, a co-initiator, to produce radicals. polymerinnovationblog.com

Type II Photoinitiating Systems Featuring this compound with Co-initiators

The classic Type II photoinitiating system consists of the photoinitiator, such as this compound, and a co-initiator, which is typically a hydrogen donor. polymerinnovationblog.com Tertiary amines are frequently used as co-initiators due to their high efficiency. researchgate.netresearchgate.net The process is initiated when CTX absorbs UV light, promoting it from its ground state to an excited singlet state, which then rapidly converts to a more stable, long-lived triplet state. polymerinnovationblog.comnih.gov

This excited triplet state of CTX is highly reactive and abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine). polymerinnovationblog.com This hydrogen abstraction event results in the formation of two distinct radical species: a thioxanthone-based ketyl radical and an amine-derived alkyl radical. researchgate.net Both of these radicals are capable of initiating the polymerization of monomers, such as acrylates. astm.org Thioxanthone derivatives, including CTX, are particularly efficient in these systems, with strong absorption characteristics in the near-UV range. researchgate.net

| Component | Role | Example |

|---|---|---|

| Photoinitiator | Absorbs UV light to reach an excited state | This compound (CTX) |

| Co-initiator (Hydrogen Donor) | Reacts with the excited photoinitiator to form radicals | Tertiary Amines (e.g., Triethanolamine) |

| Monomer/Oligomer | Polymerizable species with ethylenic unsaturation | Acrylates, Methacrylates |

Development of One-Component this compound-Based Photoinitiators

A significant advancement in this area is the development of one-component Type II photoinitiators. researchgate.net These molecules are designed to incorporate both the light-absorbing thioxanthone chromophore and the hydrogen-donating moiety within the same molecular structure. researchgate.net This design overcomes the diffusion-controlled limitations inherent in bimolecular systems, where the initiator and co-initiator must collide to react. researchgate.net

Research has explored various strategies to create these unimolecular initiators. One approach involves chemically bonding this compound to other functional groups. For instance, a hybrid photoinitiator was synthesized by chemically joining CTX with silica (B1680970). researchgate.net Other developments include creating polymerizable thioxanthone derivatives that can be incorporated into a macromolecular photoinitiator, which can reduce issues like migration of small molecules in the cured polymer. rsc.orgnih.gov These one-component systems, such as thioxanthone-thioacetic acid, have demonstrated high efficiency in initiating the photopolymerization of multifunctional acrylates. researchgate.netresearchgate.net

Radical Generation and Propagation in this compound-Mediated Systems

The generation of radicals is the critical initiation step in photopolymerization. masterorganicchemistry.comyoutube.com For a CTX-based Type II system, the process unfolds as follows:

Photoexcitation: CTX absorbs a photon (hν), transitioning to its excited triplet state (CTX*).

Hydrogen Abstraction: The excited CTX* abstracts a hydrogen atom from the co-initiator (e.g., an amine, R-H), producing a ketyl radical and an alkyl radical (R•).

Initiation: The newly formed R• radical (and potentially the ketyl radical) attacks the double bond of a monomer molecule (M), forming a new, larger radical. rsc.org

| Step | Description | Generic Reaction |

|---|---|---|

| Initiation | Generation of primary radicals and their reaction with the first monomer | CTX + hν → CTX* CTX* + R-H → [CTX-H]• + R• R• + M → RM• |

| Propagation | Growth of the polymer chain by sequential addition of monomers | RM• + n(M) → R(M)n+1• |

| Termination | Cessation of chain growth | R(M)n• + •(M)mR → R(M)n+mR |

This compound in Cationic Photopolymerization

Beyond free radical systems, this compound can also be employed in cationic photopolymerization, not as a direct initiator, but as a photosensitizer. nih.govmdpi.com Cationic polymerization is used for monomers like epoxides and vinyl ethers and relies on the generation of a strong acid to initiate the reaction. astm.orgnih.gov

Sensitization of Onium Salts by this compound

In this context, CTX is used in combination with an onium salt, such as a diaryliodonium or triarylsulfonium salt, which serves as the source of the cationic initiator. nih.govmq.edu.au Onium salts themselves may not absorb light efficiently in the desired wavelength range. nih.gov CTX acts as a sensitizer (B1316253) by absorbing light and then transferring energy to the onium salt, inducing its decomposition. nih.gov

The mechanism involves an electron transfer from the excited state of the thioxanthone sensitizer to the onium salt. nih.govmdpi.com This photoredox reaction is a well-established principle for initiating cationic polymerization. nih.gov The efficiency of this process allows for polymerization to be initiated using light sources like LEDs at wavelengths of 385 nm or 405 nm. mdpi.com

Formation and Role of Initiating Cationic Species in this compound Systems

Upon sensitization, the onium salt undergoes irreversible decomposition. researchgate.net This breakdown can proceed through either homolytic (generating radicals) or heterolytic (generating cations) cleavage of a carbon-sulfur or carbon-iodine bond. nih.govresearchgate.net This fragmentation produces highly reactive species, including aryl cations and aryliodine cation radicals. researchgate.net

These reactive intermediates can then interact with the monomer or trace amounts of proton donors (like water or alcohols) present in the system. nih.gov This interaction, often involving hydrogen abstraction, leads to the generation of a superacid (a strong Brønsted acid). nih.gov This photogenerated acid is the true initiating species that starts the cationic polymerization by protonating a monomer molecule, which then propagates in a chain reaction. nih.gov

Kinetic Parameters and Influencing Factors in this compound-Initiated Photopolymerization

The efficiency and rate of photopolymerization processes initiated by this compound (CTX) are governed by several key kinetic parameters and external factors. Understanding these variables is crucial for controlling the final properties of the cured material.

Effects of Light Intensity and Curing Conditions on this compound Performance

Light intensity is a critical parameter in photopolymerization, directly influencing the rate of radical generation. In systems initiated by this compound, higher light intensity generally leads to a greater concentration of excited-state initiator molecules, which in turn increases the rate of polymerization. However, this relationship is not always linear. At very high intensities, the rate of radical generation can surpass the rate of monomer diffusion, leading to premature chain termination and potentially incomplete conversion. nih.gov

Conversely, low light intensities result in a lower rate of radical generation. nih.gov This can make the polymerization process more susceptible to inhibition, particularly by oxygen, which can lead to uncured or tacky surfaces. uvebtech.com The curing conditions, such as temperature and the presence of an inert atmosphere, also play a significant role. Elevated temperatures can decrease viscosity and enhance monomer mobility, but may also increase the diffusion of oxygen into the system if not performed under inert conditions. researchgate.net Therefore, the performance of this compound is a result of the interplay between light intensity and the specific curing environment, which must be optimized to achieve the desired network structure and degree of conversion.

Optimization of this compound Concentration and Monomer Composition for Reaction Kinetics

The concentration of the photoinitiator is a decisive factor for the depth and uniformity of the cure. According to the Beer-Lambert Law, a higher concentration of this compound will lead to greater light absorption at the surface of the photopolymer formulation. mdpi.com This can result in a steep cure gradient, where the surface is well-polymerized but the light fails to penetrate deeply, leaving the underlying layers uncured. mdpi.com Conversely, a concentration that is too low may not generate a sufficient number of initiating radicals for effective polymerization, even with adequate light penetration. mdpi.com

Finding the optimal concentration is therefore essential. For instance, in advanced applications like STED-inspired nanolithography, a concentration of 4 wt% of this compound has been used effectively as a sensitizer. acs.orgnih.gov This concentration provided a balance between efficient light absorption for initiation and allowing for the depletion beam to perform its function.

The monomer composition also significantly affects reaction kinetics. The type and functionality of the monomers (e.g., acrylates, epoxides) determine the propagation and termination rates of the polymerization, as well as the viscosity of the resin. High-viscosity systems can restrict the movement of reactive species, which can slow down the polymerization rate. nih.gov The choice of monomer must be compatible with the initiating system to ensure efficient energy transfer and radical generation from the excited this compound.

Mitigation of Oxygen Inhibition in this compound-Based Photopolymerizations

Oxygen inhibition is a persistent challenge in free-radical photopolymerization, including systems initiated by this compound. uvebtech.comnih.gov Molecular oxygen can interfere with the process in two primary ways:

Radical Scavenging: Oxygen can react with the initiating or propagating carbon-centered radicals (R•) to form less reactive peroxyl radicals (ROO•). These peroxyl radicals are generally not efficient at initiating or propagating the polymerization, effectively terminating the polymer chain. uvebtech.com

This inhibition is most pronounced at the surface where oxygen is readily available from the atmosphere, often resulting in a tacky, under-cured finish. radtech.org Several strategies can be employed to mitigate this issue:

Inert Atmosphere: Curing the material under a nitrogen or argon blanket displaces oxygen from the surface, preventing it from interfering with the polymerization. radtech.org

Chemical Additives: Incorporating oxygen scavengers, such as amines or phosphines, into the formulation can help deplete dissolved oxygen. researchgate.netradtech.org Amines, in particular, can act as co-initiators with Type II photoinitiators like thioxanthones, enhancing the rate of polymerization while also consuming oxygen.

Increasing Light Intensity or Initiator Concentration: While this can help to overcome the inhibitory effects by generating radicals more rapidly than they can be scavenged, it must be carefully balanced to avoid the negative effects of over-concentration, as discussed previously. radtech.org

Advanced Photolithography Applications Utilizing this compound

The unique photophysical properties of this compound make it a valuable component in high-resolution, advanced photolithography techniques that push beyond the diffraction limit of light.

Stimulated Emission Depletion (STED) Inspired Nanolithography with this compound

Stimulated Emission Depletion (STED) inspired nanolithography is a technique that enhances the resolution of two-photon lithography by employing a second, donut-shaped "depletion" laser beam to inhibit polymerization at the periphery of the focal spot. acs.orgnih.gov this compound has proven to be a highly effective sensitizer for this process, particularly in the structuring of epoxide polymers. acs.orgnih.gov

In this application, CTX is used with a sulfonium (B1226848) salt, which acts as the photoinitiator. The process begins with two-photon excitation of CTX. The key to the STED-inspired mechanism is the ability to optically deplete the excited triplet state of the sensitizer. The depletion is achieved through transient triplet state absorption, where the depletion laser further excites the CTX triplet, leading to its deactivation before it can transfer an electron to the sulfonium salt to initiate polymerization. nih.govacs.org

The use of this compound has enabled a significant breakthrough in this field, allowing for the creation of structures with feature sizes below 100 nm for the first time in epoxide-based systems. acs.orgnih.gov Research has demonstrated the ability to shrink the structure size down to 83 nm. acs.orgnih.govresearchgate.net This improvement is attributed to the longer triplet lifetime of CTX compared to other commonly used thioxanthone sensitizers like 2-isopropylthioxanthone (B132848) (ITX). The prolonged triplet lifetime of CTX, estimated to be 40% longer, makes the optical depletion process more efficient, leading to a greater reduction in the size of the polymerized feature. acs.orgnih.gov

Table 1: Performance Comparison of Sensitizers in STED-Inspired Nanolithography of Epoxides

| Sensitizer | Concentration (wt%) | Achieved Feature Size | Improvement over Regular Two-Photon Lithography | Reference |

|---|---|---|---|---|

| This compound (CTX) | 4 | 83 nm | 77% | acs.org |

| 2-Isopropylthioxanthone (ITX) | 4 | >125 nm | Not specified | acs.orgnih.gov |

Two-Photon Photopolymerization Mechanisms Enabled by this compound

Two-photon polymerization (TPP) is a 3D microfabrication technique that utilizes the nonlinear absorption of two photons of near-infrared (NIR) light to initiate polymerization within a tightly focused volume. nih.govmdpi.com Thioxanthone derivatives, including this compound, are effective photoinitiators or sensitizers for TPP.

The mechanism begins when a CTX molecule simultaneously absorbs two NIR photons, which provides enough energy to promote an electron from the ground state (S₀) to an excited singlet state (S₁). mdpi.comresearchgate.net This process is highly localized to the focal point of the laser where the photon density is extremely high. Following excitation, the molecule undergoes a rapid process called intersystem crossing (ISC) to transition from the excited singlet state to a more stable, longer-lived excited triplet state (T₁). researchgate.netpurdue.edu

It is from this excited triplet state that the chemistry of polymerization begins. In a Type II photoinitiation mechanism, the excited triplet CTX molecule interacts with a co-initiator, such as an amine or a sulfonium salt. Through an electron transfer process, radical species are generated that subsequently initiate the polymerization of the surrounding monomer units, leading to the formation of a solid, cross-linked polymer structure. acs.orgnih.gov The ability to initiate polymerization with high spatial resolution makes this compound a valuable component for fabricating complex 3D micro- and nanostructures.

2 Chlorothioxanthone in Photocatalysis and Organic Synthetic Methodologies

Specific Organic Transformations Catalyzed by 2-Chlorothioxanthone

Cross-Coupling Reactions (C-O, C-N, C-P Bond Formation)

This compound (2-ClTXT) has emerged as a valuable organic photocatalyst, particularly in visible-light-mediated organic synthetic methodologies. Its utility extends to various cross-coupling reactions, facilitating the formation of crucial carbon-heteroatom bonds under mild conditions.

C-N Bond Formation

This compound has been effectively employed in the photocatalytic synthesis of nitrogen-containing heterocycles through visible-light-mediated energy transfer processes. A notable application involves the efficient synthesis of 3,4-dihydroquinolin-2-ones from N-acrylamides. This metal-free formal C(sp2)–H/C(sp3)–H arylation is achieved using this compound as a catalyst under 450 nm light irradiation in a solvent mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and chloroform (B151607) (CHCl3). This methodology has successfully yielded a selection of 23 substituted 3,4-dihydroquinolin-2-ones with yields ranging from moderate to excellent (16–97%). The reaction is also amenable to gram-scale synthesis, providing access to important bioactive scaffolds mdpi.com.

Furthermore, this compound has catalyzed the synthesis of 2-azetidinones (β-lactams) from simple acrylamide (B121943) starting materials. This transformation proceeds via visible-light-mediated energy transfer catalysis, involving a C(sp3)–H functionalization through a variation of the Norrish–Yang photocyclization, which includes a rare carbon-to-carbon 1,5-hydrogen atom transfer. Optimized reaction conditions using this compound under 405 nm light irradiation enabled the synthesis of 30 substrates with moderate to excellent yields (40–98%), often as separable diastereomers mdpi.comsigmaaldrich.com.

The detailed research findings for these C-N bond formation reactions are summarized in the table below:

Table 1: this compound-Catalyzed C-N Bond Formation Reactions

| Reaction Type | Substrate Class | Product Class | Photocatalyst | Light Source | Solvent | Yield Range (%) | Reference |

| Formal C(sp2)–H/C(sp3)–H Arylation | N-Acrylamides | 3,4-Dihydroquinolin-2-ones | This compound | 450 nm LED | 2,2,2-TFE:CHCl3 | 16–97 | mdpi.com |

| C(sp3)–H Functionalization (Photocyclization) | Acrylamide Derivatives | 2-Azetidinones (β-lactams) | This compound | 405 nm LED | Not specified in detail* | 40–98 | mdpi.comsigmaaldrich.com |

*Note: While the specific solvent for 2-azetidinone synthesis was not detailed in the provided snippets, the general context often implies common organic solvents used in photocatalysis.

C-O Bond Formation

While this compound is recognized for its role in various photocatalytic processes, including photooxygenation reactions such as the oxidation of thioethers to sulfoxides uni-goettingen.deresearchgate.net, direct examples of its application as a photocatalyst specifically for C-O cross-coupling reactions (e.g., the formation of C-O bonds between aryl halides and alcohols) were not explicitly identified in the provided research findings. Photocatalytic C-O bond formation is a significant area in organic synthesis, often achieved through dual catalysis systems involving transition metals and photoredox catalysts uwindsor.carsc.org.

C-P Bond Formation

Similarly, a comprehensive review of the provided research findings did not yield direct examples of this compound serving as a photocatalyst for C-P bond formation in cross-coupling reactions. The construction of C-P bonds through photocatalysis is an active field, with methodologies often employing various photoredox catalysts in conjunction with transition metals or through radical-mediated processes tcichemicals.com.

Derivatization and Structure Activity Relationship Studies of 2 Chlorothioxanthone

Synthetic Strategies for Novel 2-Chlorothioxanthone Derivatives

The fundamental synthesis of this compound typically involves a multi-step process. One common route begins with the reaction of 2-chlorobenzonitrile (B47944) with 4-chlorothiophenol (B41493) (or its alkali metal derivative) in an organic solvent, yielding 2-(4'-chlorophenylthio)benzonitrile. This intermediate is then hydrolyzed in an acidic or basic medium to produce 2-(4'-chlorophenylthio)benzoic acid, which subsequently undergoes cyclization via dehydration to form this compound prepchem.comgoogle.comgoogle.com.

Beyond its core synthesis, CTX offers multiple avenues for derivatization to create novel compounds with tailored properties:

Direct Substitution: The chlorine atom at the 2-position of the thioxanthone backbone can be replaced with various functional groups, enabling diverse structural modifications .

Oxidation and Reduction: CTX can undergo oxidation reactions to yield sulfoxides and sulfones, or reduction reactions to form thioxanthene (B1196266) derivatives, broadening its chemical versatility .

One-Component Photoinitiators: A significant strategy involves synthesizing thioxanthone derivatives that integrate both the light-absorbing chromophore and a hydrogen-donating site within a single molecule. Examples include 2-mercaptothioxanthone (TX-SH) and various thioxanthone acetic acid derivatives. This "one-component" design simplifies photoinitiating systems itu.edu.tr.

Heterocyclic Incorporations: Novel thioxanthone-based compounds have been synthesized by simple condensation reactions between thiosalicylic acids and heterocyclic aromatic hydrocarbons. Examples include thioxanthone-carbazole (TX-C), thioxanthone-N-methylindole (TX-N-I), and thioxanthone-indole (TX-I) researchgate.net.

Bifunctional Derivatives: The development of bifunctional photoinitiators, such as thioxanthone catechol-O,O′-diacetic acid, represents another synthetic approach to enhance performance researchgate.net.

Impact of Structural Modifications on this compound Photophysical Properties

Structural modifications to this compound significantly influence its photophysical characteristics, including absorption, fluorescence, and triplet state behavior.

Key Photophysical Properties of this compound (CTX): CTX typically exhibits absorption maxima in the visible region, ranging from 400 to 420 nm, and is known for its high triplet quantum yields, which can reach up to 0.91 in acetonitrile (B52724) . The phototoxicity observed with CTX is associated with the formation of its reactive triplet states .

Solvent Effects: The photophysical properties of CTX are highly sensitive to the solvent environment. Both the triplet quantum yield (ΦT) and triplet lifetime (τT) are notably solvent-dependent. For instance, in acetonitrile, CTX shows a ΦT of 0.91 and a τT of 77 µs. However, in a methanol/water mixture (1:1), the ΦT decreases to 0.25, while the τT extends to 167 µs . The fluorescence quantum yield (ΦF) of CTX also increases with solvent polarity, with an extrapolated value of 0.51 in water . This contrasts with the parent thioxanthone (TX), where ΦF remains below 0.3 even in polar solvents due to competing non-radiative decay pathways .

Influence of Substituents:

Halogenation (Heavy Atom Effect): The presence of a halogen atom, such as chlorine in CTX, generally leads to higher triplet quantum yields (ΦT) compared to non-halogenated thioxanthone analogs. This phenomenon is attributed to the heavy atom effect, which promotes intersystem crossing (ISC) from the singlet to the triplet state .

Electron-Withdrawing Groups: The chlorine substituent in CTX enhances its electron-withdrawing capacity relative to unsubstituted thioxanthone (TX). This structural change results in a redshifted absorption spectrum and alters the compound's photochemical reactivity .

Other Functional Groups: Substituents like hydroxyl (2-HX) or ethyl (2-ETX) groups further modulate these properties. For example, 2-hydroxyxanthone (B158754) (2-HX) exhibits strong fluorescence in polar solvents (ΦF > 0.5), which is linked to hydrogen bonding interactions .

Heterocyclic Moieties: The incorporation of heterocyclic structures into thioxanthone derivatives, such as in thioxanthone-N-methylindole (TX-N-I) and thioxanthone-indole (TX-I), can induce a red-shift of approximately 10 nm in the maximum absorption peak compared to the parent thioxanthone researchgate.net.

Bipyridyl and Terpyridyl Substituents: New thioxanthone derivatives with 2,2′-bipyridyl (BPy) and 2,2':6′,2″-terpyridyl (TPy) substituents (TXOBPy and TXOTPy) display absorption bands around 250–290 nm and 366 nm researchgate.net.

Triplet State Characteristics: Laser flash photolysis studies on CTX in acetonitrile have revealed transient triplet-triplet (T-T) absorption bands at 310 nm and 630 nm, accompanied by a depletion in the 350-400 nm region researchgate.net. The triplet lifetime of CTX can be significantly prolonged, by as much as 40%, when compared to 2-isopropylthioxanthone (B132848) (ITX) within epoxide monomers, which contributes to its efficiency in certain applications researchgate.net.

The table below summarizes some photophysical properties of this compound in different solvent environments:

| Solvent System | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT) | Fluorescence Quantum Yield (ΦF) |

| Acetonitrile (MeCN) | 0.91 | 77 µs | Not specified |

| Methanol/Water (1:1) | 0.25 | 167 µs | Not specified |

| Water (extrapolated) | Not specified | Not specified | 0.51 |

| MeCN/Water (4:1) | Not specified | Not specified | 0.12 nih.gov |

| MeCN/Water (2:1) | Not specified | Not specified | 0.31 nih.gov |

Influence of Derivatization on Photoinitiating and Photocatalytic Efficiencies of this compound

Derivatization plays a critical role in optimizing the photoinitiating and photocatalytic performance of this compound.

Photoinitiating Efficiency: this compound (CTX) is a well-established photoinitiator that generates free radicals upon exposure to UV light, thereby initiating polymerization processes researchgate.net.

Sensitization Enhancement: Utilizing CTX as a sensitizer (B1316253) for sulfonium (B1226848) salts significantly boosts photoinitiation efficiency, enabling the fabrication of structures with resolutions below 100 nm researchgate.net. In cationic polymerization of siloxane-functional epoxy monomers, a low concentration of CTX (0.05 mol%) combined with a diphenyliodonium (B167342) salt (0.5 mol%) led to a notable increase in polymerization rate mdpi.com.

One-Component Systems: One-component Type II photoinitiators, such as 2-mercaptothioxanthone (TX-SH), demonstrate high efficiency due to their effective light absorption and the co-localization of both light-absorbing and hydrogen-donating functionalities within a single molecule. TX-SH has been shown to initiate the polymerization of vinyl monomers effectively, even in the presence or absence of air itu.edu.tr.

Substituent Effects on Efficiency: Studies have indicated that thioxanthone derivatives bearing electron-withdrawing substituents exhibit superior photoinitiating efficiency, particularly at higher amine co-initiator concentrations researchgate.net.

Visible Light Polymerization: Novel thioxanthone-based compounds have been successfully evaluated as components in photoredox catalysts and photoinitiating systems for both free-radical polymerization (FRP) of acrylates and ring-opening cationic polymerization (CP) of epoxy monomers. These systems, when exposed to light-emitting diodes (LEDs) at 405 nm and 420 nm, displayed excellent photoinitiating efficiency and achieved high final conversions of functional groups researchgate.netmdpi.com. For example, thioxanthone-N-methylindole (TX-N-I) proved to be an efficient initiator for UV-curable inks, achieving curing times as short as 12 seconds researchgate.net.

Bifunctional Design: Bifunctional photoinitiators, such as thioxanthone catechol-O,O′-diacetic acid, have demonstrated higher efficiency in polymer generation compared to their monofunctional counterparts researchgate.net.

Photocatalytic Efficiency: this compound and its derivatives also exhibit promising photocatalytic capabilities.

Thioether Oxygenation: this compound (2-ClTXT) acts as a catalyst for the photooxygenation of thioethers. The selectivity of the reaction is solvent-dependent: in 1,1,1-3,3,3-hexafluoro-2-propanol (HFIP), it selectively produces sulfoxides, whereas in acetonitrile, sulfones are the primary products mdpi.comtorvergata.it.

Dye Degradation: Thioxanthone-functionalized nanoTiO2 composites have been developed as heterogeneous photocatalysts for the degradation of organic dyes, including Rhodamine B, methyl blue, and methyl orange, under visible light irradiation. These composites demonstrate high degradation rates; for instance, a 0.1 mmol/L solution of Rhodamine B can achieve a 97% degradation rate within 35 minutes of irradiation. These hybrid photocatalysts also exhibit enhanced stability, reusability, and recyclability, facilitating their separation from reaction systems researchgate.netnih.govacs.org.

Metal-Free Photoredox Catalysis: Thioxanthone derivatives can function as metal-free photoredox catalysts, active in both oxidative and reductive catalytic cycles mdpi.com.

The table below illustrates the photocatalytic efficiency of thioxanthone-functionalized nanoTiO2 composites in degrading organic dyes:

| Dye | Initial Concentration | Degradation Rate | Irradiation Time |

| Rhodamine B | 0.1 mmol/L | 97% | 35 min |

| Methyl Blue | Not specified | 98% | Not specified |

| Methyl Orange | Not specified | 56% | Not specified |

Development of Hybrid and Polymer-Bound this compound Systems

The integration of this compound (CTX) into hybrid and polymer-bound systems represents a significant advancement in material science, offering improved performance and reduced migration.

Hybrid Nanoparticle Systems: A notable development is the creation of novel hybrid photoinitiators, such as silica-s-CTX. These systems are synthesized by forming a chemical joint between silica (B1680970) nanoparticles and this compound under mild reaction conditions researchgate.netresearchgate.netx-mol.netsci-hub.se.

Enhanced Photopolymerization and Dispersion: Silica-s-CTX hybrid nanoparticles demonstrate superior photopolymerization efficiency compared to traditional pure CTX. Furthermore, they significantly enhance the dispersion of nanoparticles within epoxy acrylate (B77674) resins. This improved dispersion contributes to the preeminent mechanical properties of the resulting UV-cured coatings researchgate.netresearchgate.netx-mol.netsci-hub.se.

Reduced Photoinitiator Migration: An important advantage of these hybrid systems is the substantial decrease in the amount of residual-free photoinitiators in the cured system, addressing concerns related to migration and safety x-mol.netsci-hub.se. Hybrid silica nanoparticles prepared with this compound have shown excellent UV-curing performance and improved dispersion characteristics mdpi.com.

Polymer-Bound Systems: The covalent attachment of thioxanthone derivatives to polymer chains offers several benefits for photoinitiating applications.

Increased Efficiency and Solubility: Thioxanthone derivatives bound to a polymer chain have exhibited higher photoinitiating efficiency compared to their free counterparts. Importantly, the polymer chain generally does not adversely affect the emission characteristics of the thioxanthone chromophore researchgate.net. These polymer-bound sensitizers also contribute to accelerating the rate of polymerization in cationic ring-opening photopolymerization of difunctional epoxies and improve solubility in various organic solvents mdpi.com.

Spatial Control and Functionalization: The use of polymer-bound systems enables precise spatial control over polymerization reactions. For instance, covalent grafting of co-initiators, such as 3-[bis(2-hydroxyethyl)amino]propyl-triethoxysilane, to mesoporous silica thin films, followed by visible light-initiated photopolymerization using dyes like this compound, allows for the functionalization of mesopores with polymers. This leads to the development of materials with tailored properties, such as ion permselectivity governed by the polymer charge rsc.org.

The development of these hybrid and polymer-bound systems underscores a strategic direction in leveraging the established photochemistry of this compound to create advanced functional materials with enhanced performance, reduced environmental impact, and expanded application scope.

Environmental Photochemistry and Degradation Pathways of 2 Chlorothioxanthone

Mechanisms of Photocatalytic Degradation of Organic Pollutants by Thioxanthone-Type Compounds

Thioxanthone (TX) and its derivatives, including 2-Chlorothioxanthone, are well-recognized as powerful photoorganocatalysts rsc.orgresearchgate.net. Their efficacy stems from their ability to absorb light and subsequently initiate a cascade of photochemical reactions that lead to the degradation of organic pollutants. These compounds typically function as Type II photoinitiators, meaning their excited state requires interaction with a co-initiator to produce reactive species rsc.orgmdpi.com.

The primary mechanisms through which thioxanthone-type compounds mediate photocatalytic degradation involve triplet energy transfer (EnT), hydrogen atom transfer (HAT), and single electron transfer (SET) rsc.orgbeilstein-journals.org. Upon light absorption, the photocatalyst transitions from its ground state to an excited singlet state. This excited singlet state then undergoes intersystem crossing to form a longer-lived triplet excited state rsc.org. It is this triplet state that is highly reactive and can interact with surrounding molecules.

In the presence of suitable substrates, the excited triplet state of the thioxanthone derivative can participate in electron transfer processes, either by donating an electron (oxidative quenching) or accepting one (reductive quenching) beilstein-journals.org. For instance, when a tertiary amine acts as an electron donor, the triplet excited state of thioxanthone can generate a pair of radical ions through the initial formation of an exciplex. These radical ions subsequently decay to form alkylamino/ketyl radical pairs, which are potent initiators for various chemical transformations, including the degradation of pollutants researchgate.netscielo.br.

Furthermore, thioxanthone derivatives can operate as metal-free photoredox catalysts, enabling both oxidative and reductive cycles in photocatalytic processes mdpi.com. Their integration into composite materials, such as thioxanthone-functionalized titanium dioxide (TiO₂) nanocomposites, has demonstrated synergistic light-harvesting capabilities and enhanced photocatalytic activity for the degradation of organic dyes acs.orgnih.gov. This synergistic effect is attributed to the combined ability of thioxanthone to capture light energy and the semiconductor material to generate electron-hole pairs, which then participate in redox reactions with adsorbed pollutant molecules acs.orgnih.gov.

Photodegradation Pathways of this compound in Aqueous and Environmental Matrices

The photodegradation of this compound (CTX) itself, particularly its specific degradation pathways and intermediate products in aqueous and environmental matrices, is an area of ongoing research. While detailed pathways of CTX's self-degradation are not extensively documented in the provided literature, its photophysical properties in aqueous solutions offer insights into its potential environmental fate.

CTX is known to be a primary photoproduct of z-chlorprothixene (CPTX) when irradiated with UV light at 313 nm. This formation occurs through an auto-catalyzed energy transfer mechanism nih.govresearchgate.net. The photophysical properties of CTX, such as its absorption spectrum and quantum yield, are significantly influenced by the polarity and water content of the solvent nih.govresearchgate.net.

In acetonitrile (B52724), CTX exhibits absorption maxima at 259, 292, 305, and 386 nm nih.gov. The band at 259 nm undergoes a bathochromic shift (red shift) and a hyperchromic shift (increase in intensity) with increasing water content, suggesting a π-π* character for this transition nih.gov. The quantum yields of the triplet excited state of CTX are notably high, with a value of 0.91 in acetonitrile, but decrease as the solvent polarity increases (e.g., to 0.25 in a 1:1 acetonitrile/water mixture) nih.govresearchgate.net. This solvent dependence indicates that the environmental matrix can significantly impact the photochemical reactivity and stability of CTX.

The formation of CTX from its parent compound, CPTX, is not attributed to a reaction with dissolved oxygen but rather appears to involve traces of water in the solvent nih.gov. This suggests that hydrolysis or other water-mediated photochemical reactions could play a role in the broader environmental transformation of related thioxanthone structures. However, specific degradation products or comprehensive pathways for the direct photodegradation of CTX in environmental settings are not explicitly detailed in the available information.

The table below summarizes the photophysical properties of this compound in various acetonitrile/water mixtures, highlighting the solvent's influence on its behavior nih.gov:

| Solvent (MeCN/Water Ratio) | Absorption Maxima (nm) | Triplet Quantum Yield (Φ_T) | Triplet Lifetime (µs) |

| Acetonitrile (MeCN) | 259, 292, 305, 386 | 0.91 | 5.3 |

| 4:1 MeCN:H₂O | 260, 292, 305, 386 | 0.54 | 4.4 |

| 2:1 MeCN:H₂O | 261, 292, 305, 387 | 0.31 | 3.4 |

| 1:1 MeCN:H₂O | 262, 292, 388 | 0.25 | 2.6 |

| 1:4 MeCN:H₂O | 263, 292, 389 | Not Available | 0.258 (extrapolated) |

Note: In an interactive environment, this table could allow sorting or filtering based on columns.

Role of this compound in Environmental Reactive Oxygen Species (ROS) Generation

This compound (CTX) plays a significant role in the generation of reactive oxygen species (ROS) in environmental contexts, primarily due to its ability to act as a photosensitizer. ROS are highly reactive molecules and free radicals derived from oxygen, including singlet oxygen (¹O₂), superoxide (B77818) radical (•O₂⁻), and hydroxyl radical (•OH) mdpi.commdpi.commdpi.com.

Upon exposure to light, CTX absorbs energy and transitions to an excited triplet state researchgate.net. This excited triplet state is crucial for ROS generation. One of the most significant pathways involves energy transfer from the excited triplet state of CTX to ground-state molecular oxygen (³O₂). This process efficiently converts ³O₂ into singlet oxygen (¹O₂), which is the lowest excited electronic state of molecular oxygen and a potent oxidizing agent mdpi.commdpi.comrsc.orgrsc.org. The high triplet quantum yields of CTX, particularly in less polar environments, contribute to its efficiency in ¹O₂ generation nih.govresearchgate.net.

Beyond singlet oxygen, thioxanthone-type photocatalysts also contribute to the formation of other ROS through electron transfer processes. When a semiconductor photocatalyst, such as those modified with thioxanthone, is irradiated with light, electron-hole pairs are generated mdpi.comacs.org. The valence band holes can oxidize surface-adsorbed water molecules or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH) mdpi.comacs.org. Simultaneously, the photoexcited electrons can reduce dissolved oxygen molecules, leading to the formation of hydroperoxyl radicals (HO₂•) and superoxide radicals (•O₂⁻) mdpi.comacs.org. These various ROS are powerful oxidants that can degrade organic pollutants in the environment mdpi.comacs.orgdoi.org.

The capacity of this compound to generate these reactive oxygen species highlights its potential impact on environmental processes, including the oxidative transformation of other organic compounds present in aqueous and environmental matrices.

Q & A

Q. What experimental techniques are recommended to characterize the photophysical properties of 2-Chlorothioxanthone (CTX) in different solvents?

Methodological Answer: Fluorescence spectroscopy and transient absorption spectroscopy are critical for studying CTX's singlet and triplet excited states. For example, fluorescence lifetimes and quantum yields can be measured using time-correlated single-photon counting (TCSPC), while triplet-state dynamics are analyzed via laser flash photolysis (355 nm excitation) in deoxygenated acetonitrile/water solutions . Solvent polarity/hydroxylicity should be systematically varied (e.g., MeCN:H₂O ratios) to assess environmental effects on absorption coefficients and triplet yields .

Q. How does solvent polarity influence CTX’s photophysical behavior, and what experimental parameters must be controlled?

Methodological Answer: Solvent polarity directly impacts CTX’s singlet (S₁) and triplet (T₁) energy levels. Use UV-Vis spectroscopy to measure absorption maxima shifts (e.g., 400–420 nm in polar solvents) and calculate Stokes shifts. Triplet quantum yields (ϕT) decrease with increasing polarity (e.g., ϕT = 0.91 in MeCN vs. 0.25 in MeCN:H₂O 1:1). Control oxygen levels via nitrogen purging to avoid triplet quenching, and validate solvent mixtures using Hildebrand solubility parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported triplet lifetimes of CTX across solvent systems?

Methodological Answer: Discrepancies arise from self-quenching effects and solvent deuteration. Use Stern-Volmer analysis to isolate intrinsic triplet lifetimes (e.g., τ = 77 μs in pure MeCN without self-quenching). Compare heavy-atom solvents (e.g., MeCN/D₂O) to assess isotopic effects on intersystem crossing rates. Transient absorption decay curves (e.g., 310 nm and 630 nm bands) should be fitted with monoexponential kinetics (χ² ≤ 1.11) to confirm solvent-dependent trends .

Q. What mechanisms explain CTX’s metabolic inhibition of CYP1A2 and CYP3A4 enzymes, and how can this be experimentally validated?

Methodological Answer: CTX inhibits CYP1A2 (IC₅₀ = 8.36 μM) and CYP3A4 (IC₅₀ = 0.86 μM) via competitive binding. Conduct in vitro assays using human hepatocellular carcinoma cells exposed to CTX (2.5 μM). Quantify mRNA/protein overexpression via qRT-PCR and Western blotting. Validate metabolites (e.g., sulfoxidated or hydroxylated derivatives) using LC-MS/MS, and correlate inhibition kinetics with dose-response curves .

Q. How does CTX’s phototoxicity compare to phenothiazines, and what experimental models are suitable for risk assessment?

Methodological Answer: CTX’s triplet quantum yield (ϕT ≈ 0.91) and singlet oxygen generation are comparable to phototoxic phenothiazines. Use in vitro phototoxicity assays (e.g., 3T3 NRU) under UVA/visible light (400–420 nm). Compare CTX’s ROS production in lipid bilayers vs. aqueous environments using electron paramagnetic resonance (EPR) with spin traps like TEMPO .

Methodological and Data Analysis Questions

Q. What computational models best predict CTX’s excited-state dynamics, and how do they align with experimental data?

Methodological Answer: Density functional theory (DFT) and time-dependent DFT (TD-DFT) can model CTX’s S₁(ππ*) and T₁(nπ*) states. Validate computed energies (e.g., S₁ = 71.4 kcal/mol, T₁ = 64.5 kcal/mol) against experimental values from emission/excitation spectral cross-point analysis. Solvent effects are incorporated via polarizable continuum models (PCM) to simulate dielectric constant impacts .

Q. How can solid-state luminescence of CTX derivatives be modulated via solid solution formation?

Methodological Answer: Synthesize CTX solid solutions with halogen-substituted analogs (e.g., 2-iodo- or 2-bromo-thioxanthone). Characterize phase diagrams and composition limits using powder XRD and differential scanning calorimetry (DSC). Measure photoluminescence spectra (e.g., λex = 365 nm) to compare emission maxima and quantum yields with pure CTX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.